

SB 202190: An In-depth Technical Guide to its Molecular Targets

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	SB-235699
Cat. No.:	B1680815

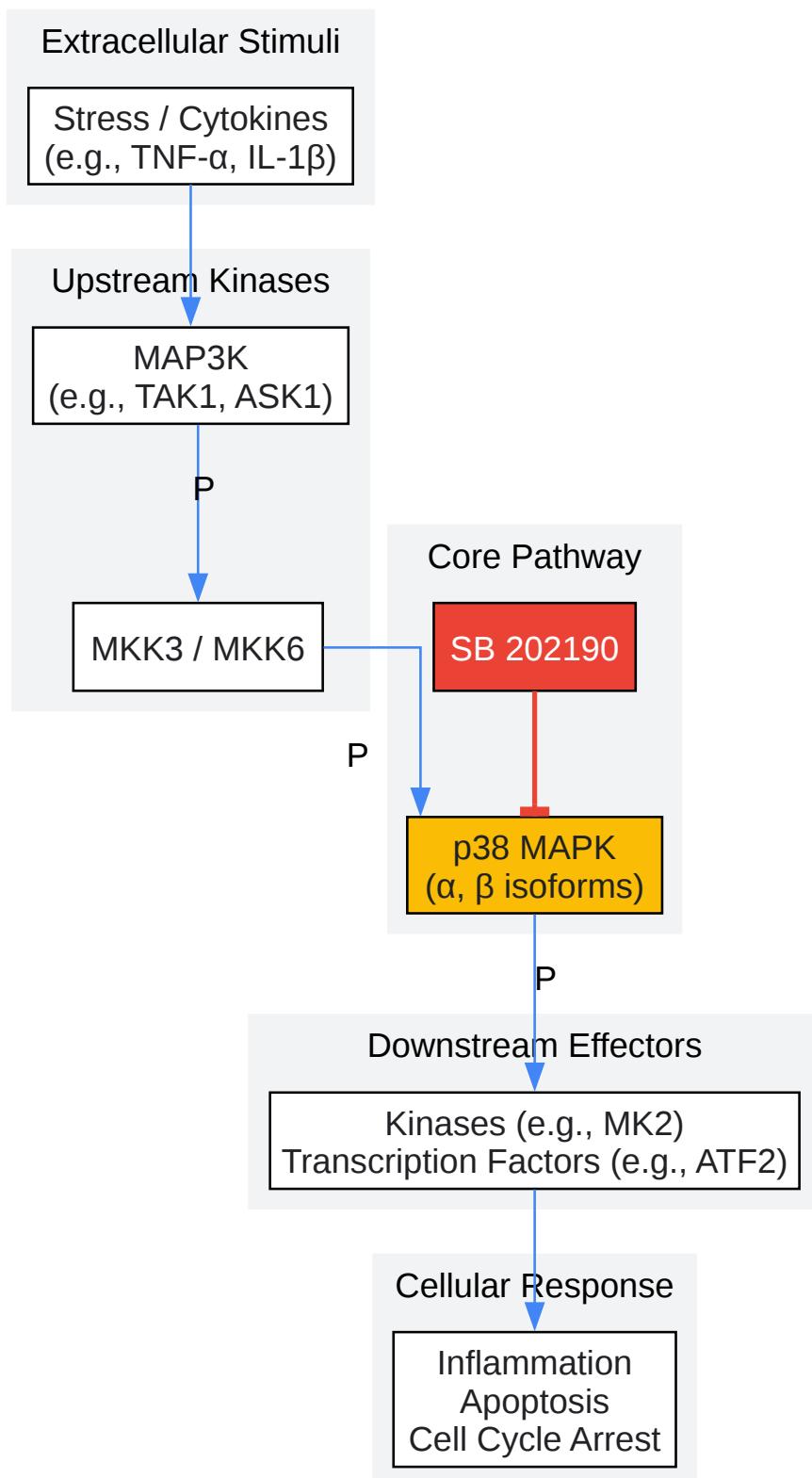
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: SB 202190 is a potent, cell-permeable pyridinyl imidazole compound widely utilized in biomedical research as a selective inhibitor of p38 mitogen-activated protein kinase (MAPK) signaling.^{[1][2]} As an ATP-competitive inhibitor, it specifically targets the α and β isoforms of p38 MAPK, making it a critical tool for dissecting the roles of this pathway in inflammation, cell cycle regulation, apoptosis, and differentiation.^{[3][4]} However, emerging research has revealed that SB 202190 possesses biological activities that are independent of p38 inhibition, including the induction of autophagy through novel mechanisms.^{[5][6]} This guide provides a comprehensive technical overview of the molecular targets of SB 202190, presenting quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways to aid researchers in its effective application and data interpretation.

Primary Molecular Targets: p38 MAP Kinases

The primary and most well-characterized molecular targets of SB 202190 are the p38 α (MAPK14) and p38 β (MAPK11) kinase isoforms.^{[1][7]} It acts by binding directly to the ATP-binding pocket of active p38, preventing the phosphorylation of downstream substrates.^{[2][8]} This selectivity makes it a more specific tool for studying p38 α/β functions compared to other MAP kinases like JNKs or ERKs, against which it shows negligible activity at standard working concentrations.^[9]


Quantitative Inhibition Data

The inhibitory potency of SB 202190 against its primary targets has been quantified through various biochemical assays. The data below summarizes key inhibition constants.

Target Kinase	Alternative Names	Inhibition Metric	Value (nM)	Reference
p38 α	MAPK14, SAPK2a	IC ₅₀	50	[1] [2] [8] [10]
p38 β	MAPK11, SAPK2b	IC ₅₀	100	[1] [2] [8] [10]
Recombinant Human p38	-	Kd	38	[2] [8]

Signaling Pathway: p38 MAPK Inhibition

The p38 MAPK pathway is a key signaling cascade that responds to extracellular stresses such as inflammatory cytokines, UV radiation, and osmotic shock. Once activated, p38 MAPK phosphorylates a host of downstream transcription factors and kinases, regulating cellular responses. SB 202190 blocks this cascade at the level of p38 itself.

[Click to download full resolution via product page](#)

Caption: Mechanism of SB 202190 action on the p38 MAPK signaling pathway.


Off-Target & p38-Independent Effects

While highly selective for p38 α/β , SB 202190 is not devoid of off-target effects, some of which manifest as distinct biological activities. It is crucial for researchers to consider these p38-independent mechanisms when interpreting experimental results.

Induction of Autophagy and Lysosomal Biogenesis

Unexpectedly, SB 202190 has been shown to be a potent inducer of autophagy and lysosomal biogenesis.^{[5][7]} This effect is notably independent of p38 inhibition, as other p38 inhibitors do not replicate it.^[5] The mechanism involves the activation of transcription factors TFEB and TFE3.

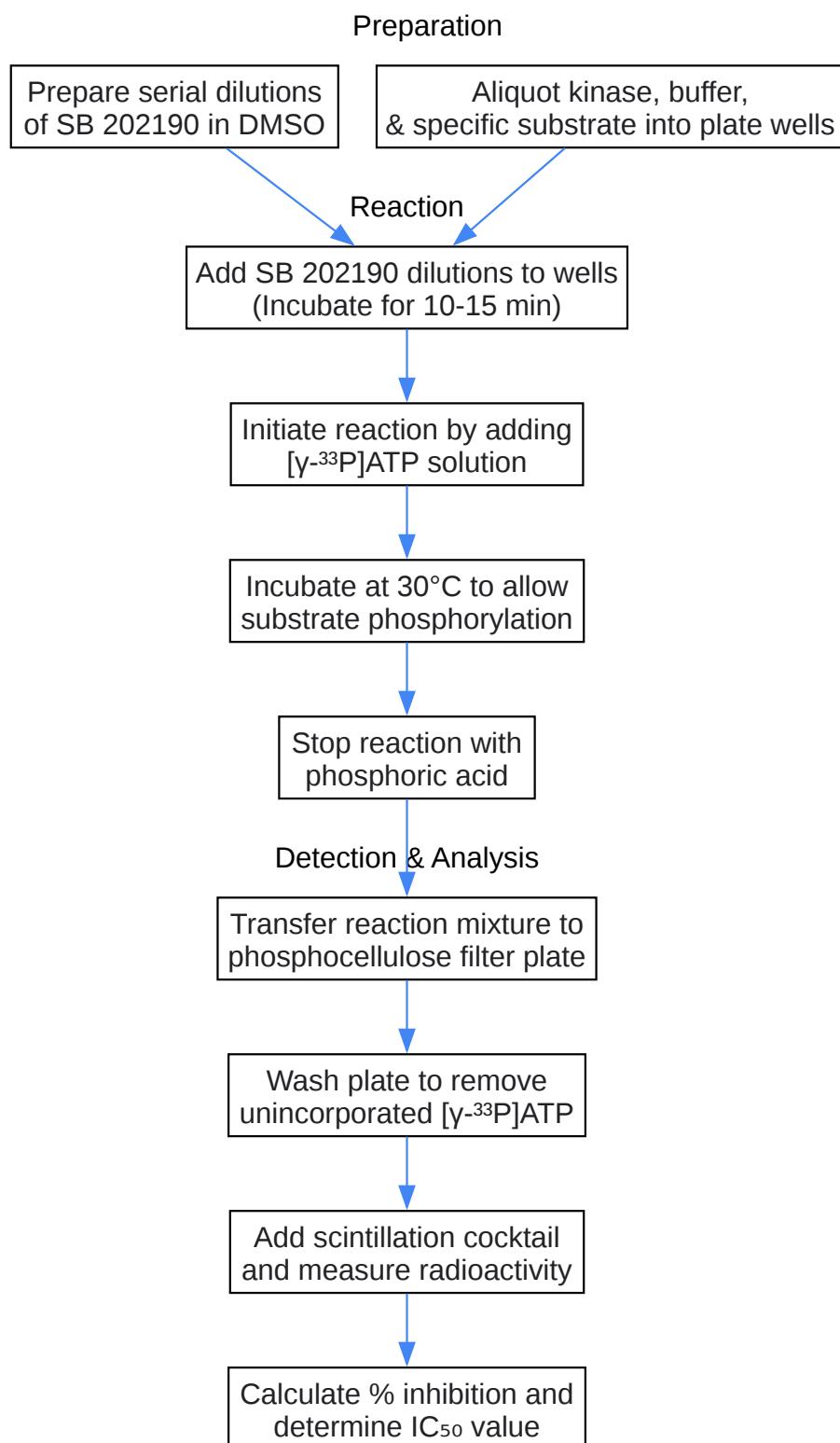
Mechanism of Action: SB 202190 triggers the release of calcium (Ca^{2+}) from the endoplasmic reticulum.^[5] The subsequent rise in intracellular Ca^{2+} activates the phosphatase calcineurin (PPP3), which dephosphorylates TFEB and TFE3.^[5] Dephosphorylated TFEB/TFE3 then translocate to the nucleus, where they drive the expression of genes involved in autophagy and lysosome formation.^{[5][6]}

[Click to download full resolution via product page](#)

Caption: p38-independent induction of autophagy by SB 202190 via Ca^{2+} -Calcineurin-TFEB.

Other Reported Off-Targets

Several studies have identified other potential off-target kinases and pathways affected by SB 202190, particularly at higher concentrations ($>10 \mu\text{M}$). These include:


- Kinases: Casein kinase 1 δ (CK1 δ), Cyclin-dependent kinase-like 5 (GAK), Glycogen synthase kinase 3 (GSK3), and Receptor-interacting protein 2 (RIP2).[\[6\]](#)
- Pathways: Inhibition of TGF β receptors and Raf has been reported.[\[6\]](#)[\[11\]](#) Paradoxical activation of JNK and ERK/MAPK pathways has also been observed in certain cellular contexts.[\[11\]](#)[\[12\]](#)

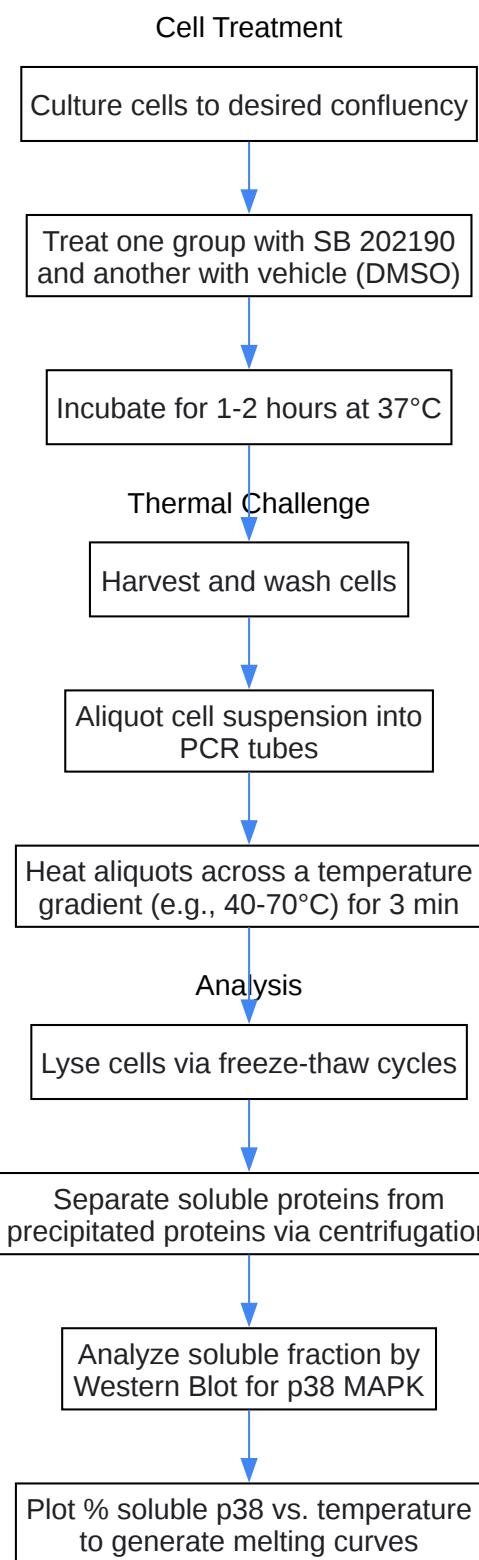
Experimental Protocols

To ensure robust and reproducible results, validated experimental protocols are essential. Below are methodologies for determining kinase inhibition profiles and confirming target engagement in a cellular context.

In Vitro Kinase Inhibition Assay

This protocol outlines a standard radiometric assay to determine the IC₅₀ of an inhibitor against a purified kinase.

[Click to download full resolution via product page](#)


Caption: General workflow for an in vitro radiometric kinase inhibition assay.

Detailed Methodology:

- Reagents: Purified p38 kinase, specific peptide substrate (e.g., ATF2), SB 202190, kinase reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT), [γ -³³P]ATP, and 0.75% phosphoric acid wash buffer.[13]
- Procedure:
 - Prepare 10-point, 3-fold serial dilutions of SB 202190.
 - In a 96-well plate, combine the kinase, substrate, and reaction buffer.
 - Add the diluted SB 202190 or DMSO (vehicle control) and incubate for 15 minutes at room temperature to allow for binding.
 - Initiate the kinase reaction by adding [γ -³³P]ATP (at a concentration near the K_m for p38).
 - Incubate for the determined linear reaction time (e.g., 30-60 minutes) at 30°C.
 - Stop the reaction and transfer the mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
 - Wash the filter plate multiple times to remove free ATP.[13]
 - Measure the incorporated radioactivity using a scintillation counter.
 - Plot the percentage of inhibition against the inhibitor concentration to calculate the IC₅₀.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in intact cells. It operates on the principle that a ligand (inhibitor) binding to its target protein stabilizes it against thermal denaturation.

[Click to download full resolution via product page](#)

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA) to confirm target binding.

Detailed Methodology:

- Procedure:
 - Cell Treatment: Treat cultured cells with the desired concentration of SB 202190 (e.g., 1-10 μ M) or vehicle control for 1-2 hours.[13]
 - Heating: Harvest the cells, wash them, and resuspend them in a buffer. Aliquot the cell suspension and heat them across a precise temperature gradient for 3 minutes using a thermocycler.
 - Lysis and Separation: Lyse the cells and centrifuge to pellet the denatured, aggregated proteins.
 - Detection: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble p38 MAPK at each temperature point using Western blotting or another quantitative protein detection method.
 - Analysis: Plot the amount of soluble p38 as a function of temperature. A successful engagement by SB 202190 will result in a rightward shift of the melting curve for p38 compared to the vehicle control, indicating thermal stabilization.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. stemcell.com [stemcell.com]
- 2. rndsystems.com [rndsystems.com]
- 3. tpca-1.com [tpca-1.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 6. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SB 202190, cell-permeable p38 MAPK inhibitor (CAS 152121-30-7) | Abcam [abcam.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. selleckchem.com [selleckchem.com]
- 11. SB202190-Induced Cell Type-Specific Vacuole Formation and Defective Autophagy Do Not Depend on p38 MAP Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [SB 202190: An In-depth Technical Guide to its Molecular Targets]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1680815#molecular-targets-of-sb-202190\]](https://www.benchchem.com/product/b1680815#molecular-targets-of-sb-202190)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com